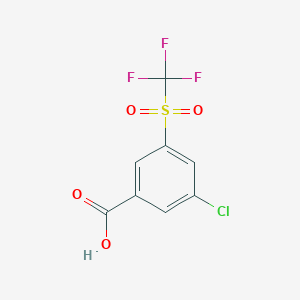

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid

CAS No.:

Cat. No.: VC13841994

Molecular Formula: C8H4ClF3O4S

Molecular Weight: 288.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClF3O4S |

|---|---|

| Molecular Weight | 288.63 g/mol |

| IUPAC Name | 3-chloro-5-(trifluoromethylsulfonyl)benzoic acid |

| Standard InChI | InChI=1S/C8H4ClF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14) |

| Standard InChI Key | XIRNLBIOYCFJHO-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O |

| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O |

Introduction

Synthesis and Industrial Production

Yield and Scalability

-

Pilot-scale reactions achieve ~60–75% yield for analogous compounds .

-

Impurities include regioisomers (e.g., 4-chloro derivatives), mitigated via column chromatography .

Chemical Reactivity and Functionalization

Key Reactions

-

Reduction: The carboxylic acid group can be reduced to alcohol using LiAlH₄.

-

Esterification: Reaction with alcohols (e.g., methanol) forms esters, useful in prodrug design .

-

Nucleophilic Aromatic Substitution: The electron-deficient ring undergoes substitution with amines or thiols at elevated temperatures .

Stability Considerations

-

Hydrolysis: The sulfonyl group resists hydrolysis under acidic conditions but may degrade in strong bases.

-

Thermal Decomposition: Stable up to ~200°C, beyond which decarboxylation occurs.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

-

Enzyme Inhibition: The compound modulates enzymes like cyclooxygenase (COX) and proteases via hydrogen bonding with the sulfonyl group .

-

Receptor Targeting: Acts as a partial agonist for G-protein-coupled receptors (GPCRs) in neurological disorders.

Agrochemical Development

-

Herbicidal Activity: Analogous sulfonyl-containing compounds inhibit protoporphyrinogen oxidase (PPO), a target in herbicide design .

-

Synergistic Formulations: Combined with auxin mimics for broad-spectrum weed control .

Comparison with Analogous Benzoic Acid Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume